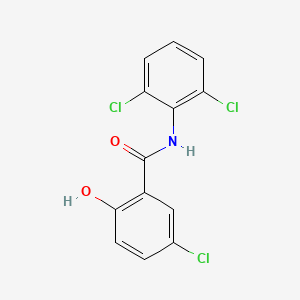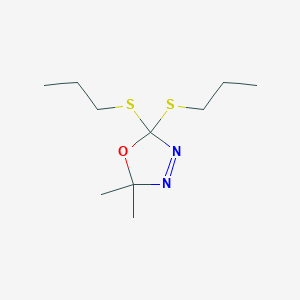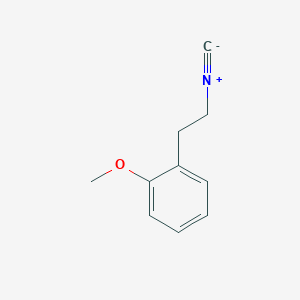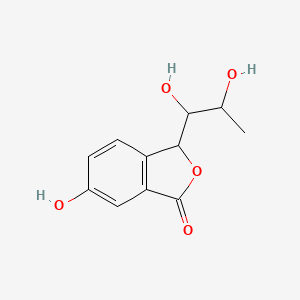
1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isobenzofuranone core substituted with hydroxy and dihydroxypropyl groups. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of isobenzofuranone derivatives with dihydroxypropyl reagents in the presence of catalysts can yield the desired compound. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent with therapeutic properties.
Industry: It finds applications in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism by which 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparaison Avec Des Composés Similaires
6-Methyl-5,6,7,8-tetrahydropterin: Shares structural similarities but differs in functional groups.
6,7-Dimethyl-5,6,7,8-tetrahydropterin: Another structural analogue with distinct properties.
Folic Acid: Although structurally related, it has different biological roles and applications.
Uniqueness: 1(3H)-Isobenzofuranone, 3-(1,2-dihydroxypropyl)-6-hydroxy- stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure enables diverse applications and interactions that are not observed in its analogues .
Propriétés
Numéro CAS |
192707-41-8 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-(1,2-dihydroxypropyl)-6-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O5/c1-5(12)9(14)10-7-3-2-6(13)4-8(7)11(15)16-10/h2-5,9-10,12-14H,1H3 |
Clé InChI |
JELOYSWGYATABR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1C2=C(C=C(C=C2)O)C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


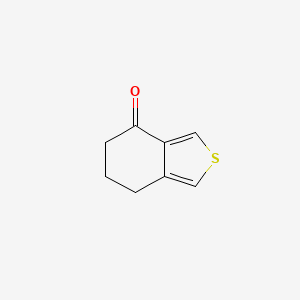
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
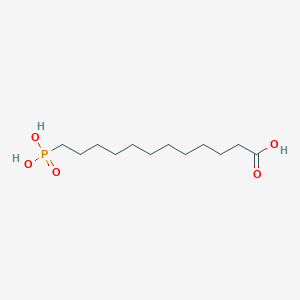


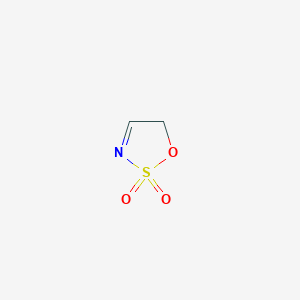
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
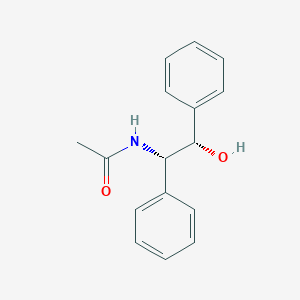
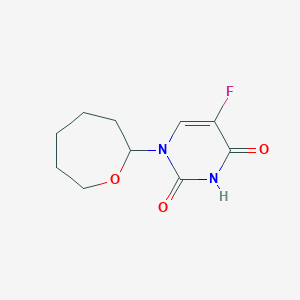
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

